molecular formula C24H20BrFN2OS B15011347 N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B15011347
M. Wt: 483.4 g/mol
InChI Key: HMEKZITYOKREFM-UHFFFAOYSA-N
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Description

(2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Imine Formation: The final step involves the formation of the imine group by reacting the thiazole derivative with an appropriate amine under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-4-(4-BROMOPHENYL)-N-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

The uniqueness of (2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H20BrFN2OS

Molecular Weight

483.4 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C24H20BrFN2OS/c1-29-22-12-2-17(3-13-22)14-15-28-23(18-4-6-19(25)7-5-18)16-30-24(28)27-21-10-8-20(26)9-11-21/h2-13,16H,14-15H2,1H3

InChI Key

HMEKZITYOKREFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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